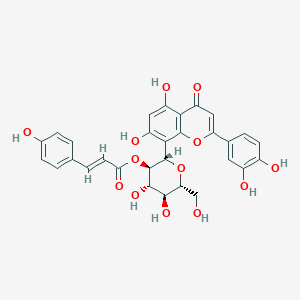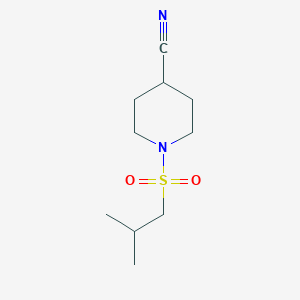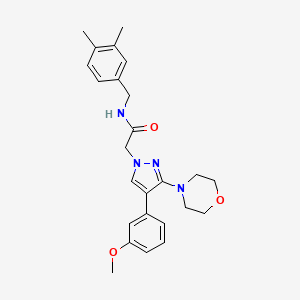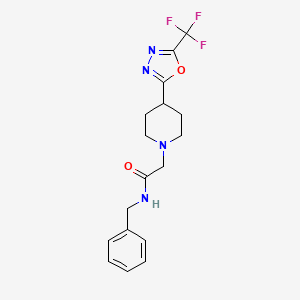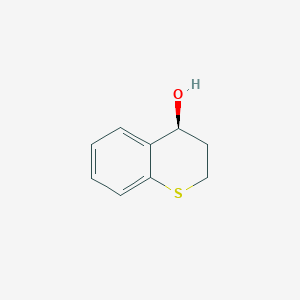![molecular formula C12H12N2O2 B2623309 [2,2'-Bipyridine]-3,3'-diyldimethanol CAS No. 71353-94-1](/img/structure/B2623309.png)
[2,2'-Bipyridine]-3,3'-diyldimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bipyridine is an organic compound with the formula C10H8N2. This colorless solid is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals .
Synthesis Analysis
2,2’-Bipyridine was first prepared by decarboxylation of divalent metal derivatives of pyridine-2-carboxylate . It is prepared by the dehydrogenation of pyridine using Raney nickel .Molecular Structure Analysis
Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .Chemical Reactions Analysis
A large number of complexes of 2,2’-bipyridine have been described. It binds metals as a chelating ligand, forming a 5-membered chelate ring .Physical And Chemical Properties Analysis
2,2’-Bipyridine is a colorless solid with a molar mass of 156.188 g·mol−1. It has a melting point of 70 to 73 °C and a boiling point of 273 °C .科学的研究の応用
Synthesis and Characterization
[2,2'-Bipyridine]-3,3'-diyldimethanol and its derivatives have been extensively studied for their unique properties and applications in various scientific fields. One significant study discussed the production of 3,3′-Bis(alkyloxycarbonyl)-2,2′-bipyridines from the reaction of alcohols with 3,3′-bis(chlorocarbonyl)-2,2′-bipyridine. This compound is generated from the corresponding dicarboxylic acid and thionyl chloride, with a notable production of trichloroindolizines under certain conditions, highlighting its potential in chemical synthesis and transformations (Najat et al., 2002).
Catalytic Applications
Bipyridine-based ligands, including derivatives of this compound, have shown promise in catalytic applications. For instance, new atropisomeric bidentate bipyridine-based ligands have been synthesized and utilized to produce bis-chelated dicationic complexes. These complexes have been employed as precatalysts in CO/vinyl arene copolymerization reactions, demonstrating that minor variations in the ligand structure can significantly influence the productivity of the catalytic system (J. Durand et al., 2008).
Material Science and Photovoltaic Applications
In material science, this compound and its derivatives have been integrated into advanced materials. A notable study involved the synthesis of new acrylic acid derivatives, which may be used for introducing metal coordination sites in polyacrylates. These materials are of interest for their potential applications in advanced material science and engineering (Katharina Heintz et al., 2018). Additionally, 2,2′-bipyridine (bipy) has been introduced as a nitrogen-containing electrolyte additive in Dye-sensitized solar cells (DSCs), showcasing its role in enhancing the thermal stability and performance of these photovoltaic devices (P. T. Nguyen et al., 2018).
Environmental and Sensing Applications
Moreover, the integration of bipyridine moieties into metal–organic frameworks (MOFs) has been explored for environmental applications, such as toxic hydrogen sulfide capture. The chelating bipyridine moiety has been used for postsynthetic functionalization of MOFs with different metal salts, leading to materials that demonstrate good performance in hydrogen sulfide capture, particularly the copper-loaded samples (Georg Nickerl et al., 2014).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-[3-(hydroxymethyl)pyridin-2-yl]pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-7-9-3-1-5-13-11(9)12-10(8-16)4-2-6-14-12/h1-6,15-16H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFAAYKFMPQDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole](/img/structure/B2623227.png)
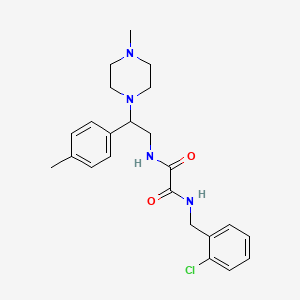
![N-(3,4,5-trimethoxybenzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2623231.png)

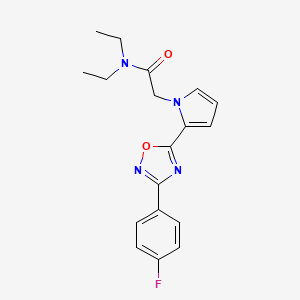
![1-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2623237.png)
![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2623238.png)
